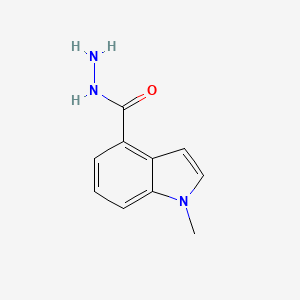

1-methyl-1H-indole-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-1H-indole-4-carbohydrazide is a chemical compound with the molecular formula C10H11N3O . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .

Synthesis Analysis

The synthesis of indole carbohydrazide derivatives typically starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99%. The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H11N3O/c1-13-8-5-3-2-4-7 (8)6-9 (13)10 (14)12-11/h2-6H,11H2,1H3, (H,12,14) . This indicates that the molecule consists of a 1H-indole ring substituted at the 1-position with a methyl group and at the 4-position with a carbohydrazide group .Aplicaciones Científicas De Investigación

Antioxidant and Acetylcholinesterase Inhibition Properties

1-methyl-1H-indole-4-carbohydrazide and related compounds have been studied for their potential antioxidant properties. Bingul et al. (2019) synthesized a range of novel indole-2-carbohydrazides, demonstrating promising antioxidant targets. Additionally, these compounds showed significant inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease (Bingul et al., 2019).

Anti-cholinesterase Activity in Alzheimer's Disease

Mirfazli et al. (2018) highlighted the anti-cholinesterase activity of carbohydrazide indole-isoxazole hybrid derivatives, which could be significant in the treatment of Alzheimer's disease. These compounds, including variations of this compound, were found to inhibit acetylcholinesterase effectively (Mirfazli et al., 2018).

Synthesis and Molecular Structure Analysis

Research by Kaynak et al. (2005) involved the synthesis of N′-alkylidene/cycloalkylidene derivatives of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide. This study focused on the structural analysis of these compounds, providing insights into the chemical properties and potential applications of similar indole carbohydrazide derivatives (Kaynak et al., 2005).

α-Amylase Inhibitory Potential

Noreen et al. (2017) evaluated the α-amylase inhibitory potential of indole carbohydrazide derivatives. This study highlights the potential of these compounds, including this compound derivatives, in managing conditions like diabetes by inhibiting α-amylase enzyme activity (Noreen et al., 2017).

Antineoplastic Activity

A study by Farghaly et al. (2012) synthesized new indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives using this compound as a key intermediate. Some of these compounds were evaluated for their antineoplastic activity, suggesting potential applications in cancer therapy (Farghaly et al., 2012).

Antimicrobial Activity

Rajur et al. (1989) prepared derivatives of indole-2-carbohydrazide and assessed their antimicrobial activity. This research demonstrates the potential of this compound derivatives in developing new antimicrobial agents (Rajur et al., 1989).

Mecanismo De Acción

While the specific mechanism of action for 1-methyl-1H-indole-4-carbohydrazide is not well-documented, indole carbohydrazide derivatives have been found to exhibit antiplatelet aggregation activity . This suggests that these compounds may exert their activities through binding to more than one receptor on the platelets surface, which are responsible for controlling platelet aggregation .

Safety and Hazards

Direcciones Futuras

Indole derivatives, including 1-methyl-1H-indole-4-carbohydrazide, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on further elucidating the biological activities of these compounds and developing novel synthetic strategies for their preparation .

Propiedades

IUPAC Name |

1-methylindole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(14)12-11)3-2-4-9(7)13/h2-6H,11H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGBZJUXZFJDKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2739463.png)

![(Z)-methyl 2-(2-((1-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739474.png)

![N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2739475.png)

![1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739478.png)